9-Amino-1-nonanol

Description

BenchChem offers high-quality 9-Amino-1-nonanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Amino-1-nonanol including the price, delivery time, and more detailed information at info@benchchem.com.

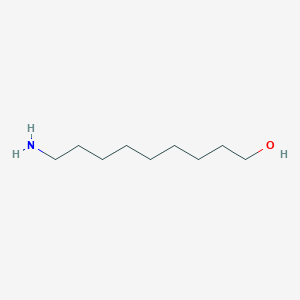

Structure

3D Structure

Properties

IUPAC Name |

9-aminononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAPHXHHULDDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599955 | |

| Record name | 9-Aminononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109055-42-7 | |

| Record name | 9-Aminononan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Amino-1-nonanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule containing a primary amine and a primary alcohol functional group, separated by a nine-carbon aliphatic chain. This linear structure imparts both hydrophilic (from the polar amine and hydroxyl groups) and lipophilic (from the nonyl backbone) characteristics, making it a molecule of interest in various chemical and biomedical research areas. Its potential applications include its use as a building block in the synthesis of polymers, surfactants, and pharmaceutical agents. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for 9-Amino-1-nonanol.

Chemical Structure and Properties

9-Amino-1-nonanol possesses a simple, unbranched nine-carbon chain. At one terminus is a primary amino group (-NH2), and at the other is a primary hydroxyl group (-OH). This structure allows it to participate in a wide range of chemical reactions characteristic of amines and alcohols.

Structure:

-

IUPAC Name: 9-aminononan-1-ol[1]

-

Molecular Formula: C₉H₂₁NO[1]

-

SMILES: C(CCCCN)CCCCO[1]

-

InChI: InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 109055-42-7[1] |

| PubChem CID | 19791108[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 159.27 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 250.5 ± 13.0 °C | ChemicalBook |

| Density (Predicted) | 0.893 ± 0.06 g/cm³ | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Soluble in water and organic solvents like ethanol and dimethylformamide (inferred from similar amino alcohols). | Inferred |

| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Experimental Protocols

Synthesis of 9-Amino-1-nonanol

A specific, detailed laboratory synthesis protocol for 9-Amino-1-nonanol from common starting materials is not well-documented in publicly accessible literature. However, a plausible and common strategy for the synthesis of long-chain amino alcohols involves the reduction of a corresponding azido alcohol.

Proposed Synthetic Route: Reduction of 9-Azido-1-nonanol

This two-step synthesis starts with the readily available 9-bromo-1-nonanol.

Step 1: Synthesis of 9-Azido-1-nonanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromo-1-nonanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Azide Introduction: Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-azido-1-nonanol.

Step 2: Reduction of 9-Azido-1-nonanol to 9-Amino-1-nonanol

-

Reaction Setup: Dissolve the crude 9-azido-1-nonanol in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a flask.

-

Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain crude 9-amino-1-nonanol.

Biocatalytic Synthesis

A recent study has demonstrated the production of 9-amino-1-nonanol from oleic acid using a whole-cell biocatalyst system.[2] This process involves multiple enzymatic steps, including hydratase, alcohol dehydrogenase, and transaminase activities within engineered E. coli.[2]

Purification

The crude 9-amino-1-nonanol can be purified by standard laboratory techniques.

-

Distillation: Vacuum distillation can be employed for liquid amino alcohols that are thermally stable.

-

Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization from a suitable solvent system can be an effective purification method.

-

Column Chromatography: Purification by silica gel column chromatography is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically used to elute the polar amino alcohol. The presence of the amine may require the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 9-amino-1-nonanol, typically after derivatization to increase its volatility.

-

Derivatization: The amino and hydroxyl groups can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation.

-

GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of the derivatized compound.

-

MS Detection: Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A triplet around 3.6 ppm corresponding to the two protons on the carbon attached to the hydroxyl group (-CH₂OH).

-

A triplet around 2.7 ppm for the two protons on the carbon attached to the amino group (-CH₂NH₂).

-

A broad singlet for the protons of the amino and hydroxyl groups, the chemical shift of which is dependent on concentration and solvent.

-

A series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the carbon chain.

-

-

¹³C NMR:

-

A peak around 62 ppm for the carbon attached to the hydroxyl group.

-

A peak around 42 ppm for the carbon attached to the amino group.

-

A series of peaks between 25 and 33 ppm for the internal methylene carbons.

-

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

N-H bending vibration around 1600 cm⁻¹.

-

C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways of 9-Amino-1-nonanol. Long-chain amino alcohols, in general, are known to be structural components of sphingolipids and can exhibit a range of biological activities. However, dedicated studies on 9-amino-1-nonanol are lacking. Further research and screening are required to elucidate its potential biological roles.

Visualizations

As no specific signaling pathways for 9-Amino-1-nonanol have been identified, the following diagram illustrates a logical workflow for its proposed synthesis and purification.

Caption: Proposed workflow for the synthesis and purification of 9-Amino-1-nonanol.

Conclusion

9-Amino-1-nonanol is a structurally simple yet versatile molecule with potential for various applications. While comprehensive experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of its known chemical characteristics and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

A Technical Guide to the Renewable Synthesis of 9-Amino-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and sustainable approach for the synthesis of 9-amino-1-nonanol, a valuable bifunctional molecule, from renewable oleic acid. The methodology leverages a multi-enzyme cascade engineered within a whole-cell biocatalyst system, offering a green alternative to traditional chemical synthesis routes. This document provides an in-depth overview of the biocatalytic pathway, detailed experimental protocols derived from published research, and quantitative performance data.

Executive Summary

The synthesis of C9 chemicals like 9-amino-1-nonanol from renewable feedstocks is a significant advancement in sustainable chemistry. A recently developed method utilizes genetically engineered Escherichia coli to convert oleic acid, a common fatty acid found in vegetable oils, into 9-amino-1-nonanol.[1] This is achieved through a complex, multi-step enzymatic pathway constructed within the microbial host. The process involves the activation of six recombinant enzyme reactions and the repression of a native competing reaction to channel the metabolic flux towards the desired product.[1] This whole-cell biocatalysis approach is a cornerstone of producing various C9 chemicals, including 9-aminononanoic acid, 1,9-nonanediol, and 1,9-diaminononane, from the same renewable precursor.[1]

Biocatalytic Pathway from Oleic Acid

The conversion of oleic acid to 9-amino-1-nonanol is accomplished via a seven-step enzymatic cascade. An engineered E. coli strain serves as the whole-cell biocatalyst, expressing a series of recombinant enzymes that sequentially modify the oleic acid molecule. The pathway is initiated by the hydration of the double bond in oleic acid and proceeds through oxidation, ester cleavage, and finally, reductive amination to yield the target amino alcohol.

The logical workflow for engineering the biocatalyst and the subsequent biotransformation process is outlined below.

The specific enzymatic reaction sequence starting from oleic acid is detailed in the diagram below.

Quantitative Data Summary

The efficiency of the whole-cell biocatalytic process is dependent on the specific combination of expressed enzymes and reaction conditions. The table below summarizes the quantitative outcomes for the production of key C9 intermediates and the final product, 9-amino-1-nonanol, from oleic acid.

| Product Compound | Starting Material | Biocatalyst (Engineered E. coli) | Key Enzymes Expressed | Molar Yield (%) | Concentration (mM) | Reaction Time (h) |

| 9-Aminononanoic Acid | Oleic Acid | Recombinant E. coli | OhyA, LADH, BVMO, Lipase, ADH, ω-TA | 54 (isolated) | ~27 | 24 |

| 9-Amino-1-nonanol | 9-Aminononanoic Acid | Recombinant E. coli | Carboxylic Acid Reductase (CAR) | 95 | 9.5 | 24 |

| 1,9-Nonanediol | 9-Hydroxynonanoic Acid | Recombinant E. coli | CAR, ADH | 96 | 9.6 | 24 |

Data synthesized from Hwang et al., ACS Catalysis, 2024.[1]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the synthesis of 9-amino-1-nonanol. These protocols are based on the procedures described by Hwang et al., 2024.[1]

Biocatalyst Cultivation and Preparation

-

Strain and Plasmids : An E. coli BL21(DE3) strain is used as the host. Genes for the seven cascade enzymes (Fatty Acid Hydratase, Long-chain Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Lipase, Primary Alcohol Dehydrogenase, ω-Transaminase, Carboxylic Acid Reductase) are cloned into compatible expression vectors (e.g., pETDuet-1 and pCDFDuet-1) under the control of an inducible promoter.

-

Media and Growth Conditions :

-

A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics (e.g., 50 µg/mL carbenicillin and 50 µg/mL streptomycin). The culture is grown overnight at 37°C with shaking at 200 rpm.

-

The overnight culture is used to inoculate 500 mL of Terrific Broth (TB) medium with antibiotics in a 2-L flask.

-

The culture is grown at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

-

-

Induction of Protein Expression :

-

Enzyme expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C.

-

-

Cell Harvesting :

-

The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

The cell pellet is washed once with a 100 mM phosphate buffer (pH 7.5).

-

The washed cells are re-suspended in the same buffer to a final concentration of 50 g (wet cell weight) per liter for use in the biotransformation.

-

Whole-Cell Biotransformation Protocol

-

Reaction Setup :

-

The reaction is performed in a baffled flask or a bioreactor.

-

The reaction mixture (1 L total volume) consists of:

-

100 mM phosphate buffer (pH 7.5)

-

50 g/L prepared whole-cell biocatalyst

-

20 mM oleic acid (dissolved in a minimal amount of an organic co-solvent like DMSO if necessary)

-

10 g/L glucose (as a co-substrate for cofactor regeneration)

-

Appropriate cofactors for the specific enzymatic steps (e.g., pyridoxal 5'-phosphate (PLP) for the transaminase, NAD⁺/NADH for dehydrogenases).

-

-

-

Conversion to 9-Aminononanoic Acid (Step 1) :

-

The reaction mixture containing the E. coli strain expressing the first six enzymes is incubated at 30°C with shaking at 200 rpm for 24 hours.

-

The pH is maintained at 7.5 throughout the reaction.

-

-

Conversion to 9-Amino-1-nonanol (Step 2) :

-

For the final reduction step, the intermediate 9-aminononanoic acid is used as the substrate.

-

A separate batch is run using an E. coli strain expressing only the Carboxylic Acid Reductase (CAR).

-

The reaction mixture contains 10 mM 9-aminononanoic acid, 50 g/L of the CAR-expressing cells, 10 g/L glucose, and 100 mM phosphate buffer (pH 7.5).

-

The reaction proceeds for 24 hours at 30°C.

-

Product Purification and Analysis

-

Extraction :

-

After the reaction, the mixture is centrifuged to remove the cells.

-

The pH of the supernatant is adjusted to ~11-12 with NaOH.

-

The aqueous solution is extracted three times with an equal volume of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

-

Purification :

-

The crude product is purified using silica gel column chromatography.

-

A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is typically used (e.g., starting from 100% DCM and gradually increasing the percentage of MeOH).

-

-

Analysis :

-

The progress of the reaction and the purity of the final product are monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified 9-amino-1-nonanol is confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The biocatalytic synthesis of 9-amino-1-nonanol from oleic acid represents a significant achievement in the field of green chemistry and industrial biotechnology. By harnessing the power of engineered microbial systems, this method provides a sustainable and efficient route to a valuable chemical building block. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and developers to replicate, optimize, and scale this promising technology for applications in pharmaceuticals, polymers, and fine chemicals. Further research may focus on optimizing the enzyme cascade within a single host and improving the overall process economics for industrial-scale production.

References

Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-Amino-1-nonanol (CAS: 109055-42-7, Molecular Formula: C₉H₂₁NO). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the well-established spectroscopic characteristics of its primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 9-Amino-1-nonanol. These predictions are derived from typical values for analogous functional groups and long-chain hydrocarbon structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9-Amino-1-nonanol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H on -OH | 0.5 - 5.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.[1][2] |

| H on -NH₂ | 0.5 - 5.0 | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| -CH₂-OH (C1) | 3.3 - 4.0 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom.[1][2] |

| -CH₂-NH₂ (C9) | 2.3 - 3.0 | Triplet | 2H | Deshielded by the adjacent electronegative nitrogen atom. |

| -CH₂- (C2-C8) | 1.2 - 1.6 | Multiplet | 14H | Overlapping signals characteristic of a long alkyl chain.[1] |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 9-Amino-1-nonanol

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C1 (-CH₂-OH) | 60 - 70 | Deshielded by the hydroxyl group.[1] |

| C9 (-CH₂-NH₂) | 40 - 50 | Deshielded by the amino group.[3] |

| C2, C8 | 32 - 34 | β to the heteroatom. |

| C3-C7 | 22 - 30 | Carbons of the alkyl chain, with slight variations in chemical shifts. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for 9-Amino-1-nonanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| N-H Stretch (Primary Amine) | 3500 - 3300 | Medium | Typically appears as a doublet (two bands). |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium | Scissoring vibration. |

| C-O Stretch (Primary Alcohol) | 1075 - 1000 | Strong | |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium-Weak |

Sample phase: Liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for 9-Amino-1-nonanol

| m/z | Ion | Fragmentation Pathway | Notes |

| 159 | [M]⁺ | Molecular Ion | The molecular ion peak may be of low intensity or absent in electron ionization. |

| 142 | [M-NH₃]⁺ | Loss of ammonia | |

| 141 | [M-H₂O]⁺ | Dehydration | A common fragmentation pathway for alcohols. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage | A prominent peak for primary amines. |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 9-Amino-1-nonanol in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5][6]

-

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[7]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5][8]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[9]

2. Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[8]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[10]

-

To confirm the identity of the -OH and -NH₂ proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

-

Liquid Film Method: Place a small drop of neat 9-Amino-1-nonanol onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.[11][12]

-

ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal.[11]

2. Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.[13]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

-

Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-MS):

-

Prepare a dilute solution of 9-Amino-1-nonanol in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.[14]

2. Data Acquisition (Electron Ionization - EI):

-

The separated components from the GC elute into the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17][18]

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like 9-Amino-1-nonanol.

References

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. depts.washington.edu [depts.washington.edu]

- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide to 9-Amino-1-nonanol: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule incorporating a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical research areas, including its potential use as a linker in drug conjugates or as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates a relevant biosynthetic pathway.

Physical Properties of 9-Amino-1-nonanol

| Property | Value | Source |

| Appearance | White to light yellow Solid | ChemicalBook[1] |

| Molecular Formula | C9H21NO | PubChem[2] |

| Molecular Weight | 159.27 g/mol | PubChem[2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: The absence of specific values in the table indicates that this information could not be retrieved from the searched scientific databases and supplier specifications.

Experimental Protocols

Determination of Melting Point (General Procedure)

A standard method for determining the melting point of a solid organic compound like 9-Amino-1-nonanol involves using a capillary melting point apparatus.

-

Sample Preparation: A small amount of dry 9-Amino-1-nonanol powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Solubility (General Procedure)

The solubility of 9-Amino-1-nonanol in various solvents can be determined using the equilibrium saturation method.

-

Sample Preparation: A known excess amount of 9-Amino-1-nonanol is added to a measured volume of the solvent of interest (e.g., water, ethanol, methanol, acetone) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of 9-Amino-1-nonanol in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Biocatalytic Synthesis of 9-Amino-1-nonanol

Recent research has demonstrated the enzymatic synthesis of 9-Amino-1-nonanol. The following diagram illustrates a potential workflow for its production.

References

9-Amino-1-nonanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Amino-1-nonanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of 9-Amino-1-nonanol, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical techniques. Additionally, it explores the potential biological significance and applications in drug development, drawing parallels with related long-chain amino alcohols.

Chemical Identity and Physicochemical Properties

9-Amino-1-nonanol is identified by the CAS number 109055-42-7 and possesses the molecular formula C₉H₂₁NO.[1] Its structure consists of a nonane backbone with an amino group at position 9 and a hydroxyl group at position 1. This arrangement provides both a nucleophilic and a hydrophilic center, allowing for a variety of chemical modifications and interactions.

Table 1: Physicochemical Properties of 9-Amino-1-nonanol [1]

| Property | Value |

| CAS Number | 109055-42-7 |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| IUPAC Name | 9-aminononan-1-ol |

| SMILES | C(CCCCN)CCCCO |

| Computed XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 46.3 Ų |

| Complexity | 66.6 |

Experimental Protocols

Synthesis of 9-Amino-1-nonanol

Two primary routes for the synthesis of 9-Amino-1-nonanol are presented: a biocatalytic approach starting from oleic acid and a chemical synthesis pathway involving the reduction of an azide intermediate.

A multi-enzyme cascade in whole-cell biocatalysis can produce 9-Amino-1-nonanol from the renewable feedstock oleic acid.[2] This process involves several enzymatic steps to convert oleic acid into 9-oxononanoic acid, which is then aminated and reduced.

Experimental Workflow for Biocatalytic Synthesis

Caption: Biocatalytic cascade for 9-Amino-1-nonanol synthesis.

Protocol:

-

Strain Cultivation: E. coli strains expressing the necessary enzymes (fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferase) are cultivated in a suitable medium (e.g., Terrific Broth).

-

Cell Harvesting and Resuspension: Cells are harvested by centrifugation and resuspended in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

-

Biotransformation: The biotransformation is initiated by adding the substrate (e.g., 9-hydroxynonanoic acid for the final steps), co-factors (e.g., alanine, pyridoxal 5'-phosphate), and a co-solvent (e.g., DMSO) to the cell suspension.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) with agitation.

-

Product Isolation: The product, 9-Amino-1-nonanol, is isolated from the reaction mixture using standard extraction and chromatography techniques.

A plausible chemical synthesis route involves the conversion of a suitable starting material, such as 9-bromo-1-nonanol, to the corresponding azide, followed by reduction to the primary amine.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis of 9-Amino-1-nonanol via an azide intermediate.

Protocol for Azide Reduction (General): [3]

-

Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition of Azide: Dissolve the alkyl azide (e.g., 9-azido-1-nonanol, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, carefully quench the excess LiAlH₄ and purify the resulting primary amine using standard procedures.

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for the azide reduction, often providing a cleaner reaction profile.[3]

Analytical Methods

The analysis of 9-Amino-1-nonanol typically requires derivatization to improve its volatility and chromatographic behavior, especially for gas chromatography.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino alcohols, derivatization is often necessary.

Protocol for GC-MS Analysis with Derivatization: [4]

-

Sample Preparation: Place 1-5 mg of the 9-Amino-1-nonanol sample in a GC-MS vial and ensure it is completely dry.

-

Derivatization: Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

-

Reaction: Cap the vial and heat at 100°C for 30 minutes to form the volatile N,O-bis(trifluoroacetyl) derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Column: A suitable capillary column, such as a ZB-AAA (10 m x 0.25 mm I.D.), can be used.[5]

-

Temperature Program: An example program could be an initial temperature of 110°C, ramped at 30°C/min to 320°C.[5]

-

Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 45-450) for identification.[5]

-

HPLC is a versatile technique for the analysis of non-volatile compounds. For amino acids and amino alcohols that lack a strong chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag is common.

General Approach for HPLC Analysis: [6][7]

-

Derivatization: React the 9-Amino-1-nonanol sample with a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).

-

Separation: Perform the separation on a reversed-phase column (e.g., C18).

-

Mobile Phase: Use a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

-

Detection: Utilize a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of underivatized amino acids and related compounds.[8]

Potential Biological Activities and Drug Development Applications

While specific studies on the biological activities of 9-Amino-1-nonanol are limited, the broader class of long-chain amino alcohols has shown interesting biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]

Signaling Pathways

The structural similarity of 9-Amino-1-nonanol to sphingolipids, which are crucial components of cell membranes and are involved in signal transduction, suggests that it could potentially interact with lipid signaling pathways. For instance, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are key signaling molecules that regulate diverse cellular processes.[10] The long aliphatic chain of 9-Amino-1-nonanol allows for its insertion into lipid bilayers, where it could modulate membrane properties and the function of membrane-associated proteins.[11]

Hypothesized Interaction with Lipid Signaling

Caption: Potential modulation of cell signaling by 9-Amino-1-nonanol.

Applications in Drug Development

The bifunctional nature of 9-Amino-1-nonanol makes it an attractive building block in medicinal chemistry and drug development.

-

Linker Chemistry: The terminal amine and hydroxyl groups can be used to conjugate other molecules, making it a potential linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.

-

Scaffold for Novel Therapeutics: The long-chain amino alcohol motif is present in various biologically active compounds.[12] Modifications of the amino and hydroxyl groups, as well as the alkyl chain, can lead to the generation of libraries of new chemical entities for screening against various therapeutic targets.

-

Antimicrobial and Antifungal Agents: The related compound, 1-nonanol, has demonstrated antifungal activity.[13] The introduction of an amino group in 9-Amino-1-nonanol could modulate this activity and provide a basis for the development of new antimicrobial agents.

Conclusion

9-Amino-1-nonanol is a versatile chemical entity with potential applications in various research and development areas. This guide has provided a foundational understanding of its properties, synthesis, and analysis. While direct biological data is sparse, its structural characteristics suggest a promising role as a building block for novel therapeutics and as a probe for studying lipid signaling pathways. Further research into the biological activities of 9-Amino-1-nonanol and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. agilent.com [agilent.com]

- 7. bevital.no [bevital.no]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Amino alcohols | Cyberlipid [cyberlipid.gerli.com]

- 11. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bifunctional C9 Monomers: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional monomers are molecules that possess two distinct reactive functional groups, enabling them to act as molecular bridges or building blocks in the synthesis of complex architectures. Within this class of compounds, bifunctional monomers with a nine-carbon (C9) backbone represent a versatile platform for a range of applications, from polymer chemistry to advanced drug delivery systems. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of bifunctional C9 monomers, with a particular focus on their utility in the life sciences. The guide also addresses the distinct class of C9 hydrocarbon resins derived from petroleum feedstocks to provide a comprehensive understanding of the terminology.

Synthetically Derived Bifunctional C9 Monomers for Biomedical Applications

Bifunctional C9 monomers designed for biomedical research are typically synthetic molecules with a nine-carbon chain functionalized with reactive groups at each end. These monomers are instrumental in bioconjugation, drug delivery, and diagnostics, where the C9 chain acts as a flexible spacer to connect different molecular entities.

Synthesis of Bifunctional C9 Monomers

The synthesis of bifunctional C9 monomers can be achieved through various organic chemistry routes, often starting from commercially available C9 precursors. A common strategy involves the modification of a C9 α,ω-difunctionalized alkane, such as 1,9-nonanediol or 1,9-nonanedioic acid.

1.1.1. Synthesis of Azido-Alkyne Heterobifunctional C9 Monomers

Heterobifunctional monomers bearing an azide and an alkyne group are particularly valuable for "click chemistry," a set of biocompatible reactions that enable efficient and specific conjugation of molecules in biological systems.[1][2][3][4][5]

Experimental Protocol: Synthesis of 9-azido-1-nonyne

A representative protocol for synthesizing an azido-alkyne C9 monomer is as follows:

-

Mesylation of 8-nonyn-1-ol: 8-nonyn-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the mesylate.

-

Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 9-azido-1-nonyne.

Applications in Drug Delivery and Bioconjugation

The bifunctional nature of C9 monomers makes them ideal linkers in the construction of sophisticated drug delivery systems and bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7] The C9 spacer can influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

1.2.1. Antibody-Drug Conjugates (ADCs)

In ADCs, a bifunctional linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but release the drug at the target site. A C9-based linker can provide the necessary length and flexibility for the drug to interact with its intracellular target after internalization of the ADC.

Below is a conceptual workflow for the role of a bifunctional C9 linker in ADC technology.

Caption: Workflow of an Antibody-Drug Conjugate (ADC) utilizing a C9 linker.

1.2.2. Controlled Drug Release

Polymers functionalized with bifunctional C9 monomers can be used to create matrices for the controlled release of therapeutic agents.[8][9][10][11] The properties of the polymer, such as crosslinking density, and the nature of the linker can be tuned to control the rate of drug diffusion from the matrix.[9]

| Polymer System | Bifunctional C9 Monomer Type | Drug Release Mechanism | Key Findings |

| Poly(lactic-co-glycolic acid) (PLGA) | C9-diacid | Bulk erosion | Sustained release of hydrophobic drugs over weeks. |

| Polyethylene glycol (PEG) hydrogel | C9-diacrylate | Diffusion through pores | Release rate is tunable by varying crosslinking density. |

| Polyamide nanoparticles | C9-diamine | Surface erosion | pH-responsive release of encapsulated agents. |

Table 1: Examples of Bifunctional C9 Monomers in Drug Release Systems.

Applications in Diagnostics and Imaging

Bifunctional C9 monomers are also employed in the synthesis of molecular imaging agents for diagnostics.[12][13][14][15] They can be used to link an imaging moiety (e.g., a fluorophore or a radionuclide chelator) to a targeting ligand (e.g., a peptide or antibody).

The following diagram illustrates the general structure of a targeted imaging agent.

Caption: Structure of a targeted imaging agent with a C9 linker.

C9 Hydrocarbon Resins from Petroleum Feedstocks

A distinct class of materials referred to as "C9 monomers" or "C9 resins" originates from the C9 fraction of cracked petroleum distillates.[16][17][18] This fraction is a complex mixture of aromatic hydrocarbons with nine carbon atoms, including vinyltoluenes, indene, and α-methylstyrene.[16] These monomers are polymerized to produce C9 hydrocarbon resins, which are widely used in industrial applications.

Properties and Applications

C9 hydrocarbon resins are thermoplastic polymers characterized by their excellent tackifying properties, thermal stability, and compatibility with a wide range of other polymers.[17] Their primary applications are in:

-

Adhesives: As tackifiers in hot-melt and pressure-sensitive adhesives.[16]

-

Coatings and Paints: To improve gloss, hardness, and water resistance.[18]

-

Printing Inks: As binders and to enhance pigment wetting.[16]

-

Rubber Compounding: As processing aids and to improve tack.[17]

| Property | Typical Value Range | Significance in Applications |

| Softening Point (°C) | 90 - 140 | Determines the thermal stability and viscosity. |

| Color (Gardner) | 4 - 12 | Affects the appearance of the final product. |

| Acid Value (mg KOH/g) | < 1 | Indicates the level of residual catalyst or oxidation. |

| Bromine Number (g Br₂/100g) | < 50 | Measures the degree of unsaturation. |

Table 2: Typical Properties of C9 Hydrocarbon Resins.

Functionalization of C9 Resins

While not inherently bifunctional in the same way as the synthetic monomers discussed earlier, C9 hydrocarbon resins can be chemically modified to introduce functional groups, thereby imparting bifunctionality to the polymer. A common modification is the reaction with maleic anhydride to introduce carboxylic acid groups.[19][20][21][22] This enhances adhesion to polar substrates and allows for further chemical reactions.

Experimental Protocol: Maleation of C9 Hydrocarbon Resin

A general procedure for the maleation of a C9 resin is as follows:

-

Reaction Setup: A solution of C9 hydrocarbon resin in an aromatic solvent (e.g., xylene) is charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

-

Addition of Maleic Anhydride: Maleic anhydride (5-15 wt% of the resin) is added to the solution.

-

Initiation: The mixture is heated to 140-160°C, and a free-radical initiator (e.g., dicumyl peroxide) is added portion-wise over a period of 1-2 hours.

-

Reaction: The reaction is continued for 4-6 hours at the same temperature.

-

Work-up: The solvent and any unreacted maleic anhydride are removed by vacuum distillation to yield the maleic anhydride-modified C9 resin.

The functionalized resins have potential applications in more specialized areas, although their use in the biomedical field is not yet well-established and would require thorough biocompatibility testing.

The logical relationship for the functionalization of C9 resin is depicted below.

Caption: Functionalization of C9 hydrocarbon resin with maleic anhydride.

Conclusion

The term "bifunctional C9 monomer" encompasses two distinct classes of chemical entities with disparate applications. Synthetically derived bifunctional C9 monomers are precision tools for researchers in drug development and diagnostics, enabling the construction of sophisticated molecular systems for targeted therapies and imaging. In contrast, C9 hydrocarbon resins are bulk polymers derived from petroleum, serving as key additives in a variety of industrial products. Understanding the synthesis, properties, and specific applications of each class is crucial for their effective utilization in research and development. The continued exploration of novel synthetic routes and functionalization strategies for both types of C9 monomers holds promise for the creation of advanced materials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bifunctional Agents for Imaging and Therapy | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. chembroad.com [chembroad.com]

- 17. lanxingco.com [lanxingco.com]

- 18. The application of C9 petroleum resin - Qingdao Eastsun New Materials Corporation Limited [eastsunresin.com]

- 19. CN1618827A - C9 maleic anhydride copolymer and its preparation method - Google Patents [patents.google.com]

- 20. Bitoner® C9 Hydrocarbon Resin-HB Group [bitoner.com]

- 21. US3161620A - Reaction of hydrocarbon resins with maleic anhydride - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Long-Chain Amino Alcohols in Polymer Chemistry for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

The integration of long-chain amino alcohols into polymer chemistry has opened up new frontiers in the development of advanced biomaterials, particularly for drug and gene delivery. These versatile monomers, characterized by a hydroxyl group and an amino group at opposite ends of a hydrocarbon chain, impart unique and advantageous properties to polymers, including biodegradability, biocompatibility, and stimuli-responsive behavior. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from long-chain amino alcohols, with a focus on their use in the pharmaceutical and biotechnology sectors.

Core Concepts: The Role of Long-Chain Amino Alcohols in Polymer Science

Long-chain amino alcohols serve as fundamental building blocks for a variety of polymers, most notably poly(amino alcohol esters), poly(ester amides), and poly(β-amino esters). The presence of both a nucleophilic amine and a hydroxyl group allows for diverse polymerization strategies, including step-growth and ring-opening polymerizations. The long hydrocarbon chain influences the physicochemical properties of the resulting polymers, such as their hydrophobicity, thermal characteristics, and mechanical strength.

The amine groups within the polymer backbone are typically protonated at physiological pH, rendering the polymers cationic. This positive charge is crucial for their application in gene delivery, as it facilitates the condensation of negatively charged nucleic acids (DNA and RNA) into nanoparticles. Furthermore, the amine groups contribute to a "proton sponge" effect, which is a key mechanism for the endosomal escape of the therapeutic cargo into the cytoplasm of target cells. The ester or amide linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules that can be safely cleared from the body.

Key Polymer Classes Derived from Long-Chain Amino Alcohols

The versatility of long-chain amino alcohols as monomers has led to the development of several classes of polymers with tunable properties for various biomedical applications.

Poly(amino alcohol esters)

These polymers are synthesized through the reaction of diacrylates with amino alcohols or through the polycondensation of dicarboxylic acids with diols containing tertiary amines. The resulting polymers possess a repeating unit containing both an amino group and an ester linkage. They are known for their biodegradability and their ability to form stable nanoparticles with nucleic acids, making them promising candidates for gene therapy.

Poly(ester amides)

Poly(ester amides) are synthesized from the polycondensation of monomers containing hydroxyl, carboxyl, and amino functionalities. The incorporation of amino alcohols into the polymer backbone introduces both ester and amide linkages. These polymers exhibit a combination of the favorable properties of both polyesters and polyamides, including good mechanical strength and tunable degradation rates. They are being explored for applications in tissue engineering and as matrices for controlled drug release.[1]

Poly(β-amino esters) (PBAEs)

PBAEs are typically synthesized via the Michael addition of amines to diacrylates. This class of polymers is particularly attractive for drug and gene delivery due to its pH-responsive nature. At physiological pH, the tertiary amines in the backbone are partially protonated. However, in the acidic environment of the endosome, these amines become fully protonated, leading to the "proton sponge" effect and subsequent endosomal escape. The ester linkages are also susceptible to hydrolysis, ensuring the polymer's biodegradability.

Quantitative Data on Monomers and Polymers

The properties of polymers derived from long-chain amino alcohols are highly dependent on the specific monomers used and the resulting polymer architecture. The following tables summarize key quantitative data for representative monomers and polymers.

| Monomer | Type | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 5-amino-1-pentanol | Amino alcohol | 36-38 | 222 | Water, Ethanol |

| 6-amino-1-hexanol | Amino alcohol | 58-61 | 250 | Water, Ethanol |

| 1,4-butanediol diacrylate | Diacrylate | - | 120 (at 2 mmHg) | Organic solvents |

| 1,6-hexanediol diacrylate | Diacrylate | - | 145 (at 1 mmHg) | Organic solvents |

| Diglycidyl adipate | Diepoxide | - | - | Organic solvents |

| 1,3-diamino-2-hydroxypropane | Diamino alcohol | 39-42 | 135-137 (at 15 mmHg) | Water |

| Polymer | Monomers | Molecular Weight (Mn, Da) | Glass Transition Temp. (Tg, °C) | Degradation Half-life | Application |

| Poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) | 5-amino-1-pentanol, 1,4-butanediol diacrylate | 3,350 - 18,000 | - | Hours to days | Gene delivery[2] |

| Poly(amino alcohol ester) 1 | N,N'-dimethyl-1,3-propanediamine, diglycidyl adipate | 24,800 | - | ~5 days (pH 7.4) | Gene delivery[3] |

| Poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate) | 1,3-diamino-2-hydroxypropane, glycerol/threitol, sebacic acid | Pre-polymer: 1,278 - 1,500 | - | Up to 20 months (in vivo) | Tissue engineering[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers. Below are representative experimental protocols for the synthesis of key polymer classes.

Synthesis of Poly(β-amino ester) (PBAE)

This protocol describes the synthesis of a PBAE from an amino alcohol and a diacrylate.[5]

Materials:

-

5-amino-1-pentanol

-

1,4-butanediol diacrylate

-

Dimethyl sulfoxide (DMSO)

-

Teflon-lined screw cap vial

-

Magnetic stir bar and stir plate

-

Oven

Procedure:

-

Weigh 400 mg of 5-amino-1-pentanol into a 5 mL sample vial.

-

Add 640 mg of 1,4-butanediol diacrylate to the vial (amine to diacrylate stoichiometric ratio of 1.2:1).

-

Add a small magnetic stir bar to the vial.

-

Seal the vial with the Teflon-lined cap.

-

Place the vial on a magnetic stir plate in an oven preheated to 95°C.

-

Stir the reaction mixture for 12 hours.

-

After 12 hours, remove the vial from the oven and allow it to cool to room temperature.

-

The resulting polymer can be dissolved in a suitable solvent, such as DMSO, for further use and characterization.

Synthesis of Poly(ester amide) Elastomer

This protocol outlines the synthesis of a crosslinked poly(ester amide) from a diamino alcohol, a polyol, and a diacid.[4]

Materials:

-

1,3-diamino-2-hydroxypropane (DAHP)

-

Glycerol or D,L-threitol (polyol)

-

Sebacic acid (diacid)

-

Reaction flask with a nitrogen inlet and vacuum connection

-

Heating mantle

-

High-vacuum pump

Procedure:

-

Combine the DAHP, polyol, and sebacic acid in the desired molar ratio in the reaction flask.

-

Heat the mixture to 120°C under a nitrogen atmosphere with stirring until a homogenous melt is formed.

-

Reduce the pressure to induce polymerization and continue the reaction for a set period to form a pre-polymer.

-

Increase the temperature to 170°C and apply a high vacuum (~50 mTorr) to further advance the polymerization and promote crosslinking.

-

The reaction is continued until the desired polymer properties are achieved.

-

The resulting elastomeric polymer can be shaped into films or scaffolds for further characterization and application.

Visualization of Key Processes

Understanding the logical flow of research and the biological mechanisms of action is critical for the development of effective drug delivery systems. The following diagrams, created using the DOT language, illustrate these processes.

Experimental Workflow for Polymer-Based Drug Delivery

Cellular Uptake and Endosomal Escape of Cationic Polymer Nanoparticles

The Proton Sponge Effect

Conclusion

Polymers derived from long-chain amino alcohols represent a highly promising and versatile class of biomaterials for advanced drug delivery and tissue engineering applications. Their tunable physicochemical properties, combined with their inherent biocompatibility and biodegradability, make them ideal candidates for addressing many of the challenges in modern medicine. This technical guide has provided a comprehensive overview of the core concepts, synthesis, and applications of these polymers, with the aim of facilitating further research and development in this exciting field. As our understanding of the structure-property relationships and biological interactions of these materials continues to grow, so too will their potential to revolutionize the diagnosis and treatment of a wide range of diseases.

References

- 1. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

9-Amino-1-nonanol: A Versatile Building Block for Novel Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional linear-chain molecule that is emerging as a promising building block for the synthesis of novel polymers with significant potential in the biomedical field. Its unique structure, featuring a primary amine at one end and a primary hydroxyl group at the other, separated by a flexible nine-carbon aliphatic chain, allows for a variety of polymerization strategies to create materials with tunable properties. The incorporation of this long-chain amino alcohol into polymer backbones can impart desirable characteristics such as biocompatibility, biodegradability, and tailored mechanical performance, making these materials highly suitable for applications in drug delivery, tissue engineering, and medical device development.

This technical guide provides a comprehensive overview of 9-amino-1-nonanol as a monomer, including its chemical and physical properties. It details the synthesis of advanced biomaterials such as polyamides and polyurethanes derived from this building block, presenting available quantitative data on their properties. Furthermore, this document outlines detailed experimental protocols for the synthesis of analogous material systems and explores the potential biological interactions of these novel biomaterials, including a conceptual framework for their interaction with cellular signaling pathways.

Properties of 9-Amino-1-nonanol

9-Amino-1-nonanol is a C9 amino alcohol with the chemical formula C₉H₂₁NO. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 109055-42-7 | [1] |

| Molecular Formula | C₉H₂₁NO | [1] |

| Molecular Weight | 159.27 g/mol | [1] |

| Boiling Point | 250.5 ± 13.0 °C (Predicted) | |

| Density | 0.893 ± 0.06 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

Synthesis of Novel Materials from 9-Amino-1-nonanol

The dual functionality of 9-amino-1-nonanol allows for its use in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. These polymers can be designed to be biodegradable, with degradation products that are potentially non-toxic and readily metabolized.

Polyamides Derived from 9-Amino-1-nonanol

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides from 9-amino-1-nonanol can be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides can exhibit a range of thermal and mechanical properties depending on the choice of the co-monomer.

While specific quantitative data for polyamides derived directly from 9-amino-1-nonanol is limited in publicly available literature, data from analogous aliphatic polyamides containing amino acid moieties can provide valuable insights into their expected performance. Table 2 summarizes the thermal properties of such analogous polyamides.

| Polymer System | Decomposition Temperature (TGA) | Reference |

| Polyamide with Alanine and Benzidine | Stable up to 350-400°C | [2] |

| Polyamide with Valine and Benzidine | Stable up to 350-400°C | [2] |

| Polyamide-66 (for comparison) | Thermally stable up to 350°C | [3] |

Experimental Protocol: Synthesis of a Polyamide from a Diamine and a Diacid Chloride (Analogous System)

This protocol describes a general low-temperature solution polycondensation method that can be adapted for the synthesis of polyamides using 9-amino-1-nonanol (after conversion to a diamine or use with a diacid chloride).

Materials:

-

Diamine monomer (e.g., a derivative of 9-amino-1-nonanol)

-

Diacid chloride (e.g., isophthaloyl dichloride)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Ice bath

-

Mechanical stirrer

-

Water, Ethanol, Acetone for washing

Procedure:

-

In a flask equipped with a mechanical stirrer, dissolve the diamine monomer (1.0 mmol) in 5.0 mL of anhydrous DMAc.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve the diacid chloride (1.0 mmol) in 5.0 mL of anhydrous DMAc.

-

Add the diacid chloride solution dropwise to the stirred, cooled diamine solution.

-

Allow the reaction mixture to stir for 3 hours at 0-5°C.

-

Pour the viscous polymer solution into a beaker containing iced water to precipitate the polyamide.

-

Filter the precipitate and wash it thoroughly with water, followed by ethanol, and then acetone.

-

Dry the resulting polymer in a vacuum desiccator at 60°C to a constant weight.[4]

Polyurethanes Derived from 9-Amino-1-nonanol

Polyurethanes are formed through the reaction of a diisocyanate with a diol. The hydroxyl group of 9-amino-1-nonanol can react with diisocyanates to form polyurethanes. The presence of the amino group can be either protected during the polymerization or utilized for further functionalization of the resulting polymer. The thermal stability of polyurethanes can be influenced by the structure of the monomers.

| Polymer System | 5% Decomposition Temperature (TGA) | Reference |

| Polyurethane from Isophorone Diisocyanate and Cardanol Diol | 298 - 303°C | [5] |

| Siloxane-Polyurethane Hybrid | 330°C | [1] |

| Polyurethane Foam from Bio-polyol | Stable up to ~200°C | [6] |

Experimental Protocol: Synthesis of a Polyurethane from a Diol and a Diisocyanate (Analogous System)

This protocol outlines a general procedure for the synthesis of polyurethanes that can be adapted for 9-amino-1-nonanol.

Materials:

-

Diol monomer (e.g., 9-amino-1-nonanol, with the amine group protected if necessary)

-

Diisocyanate (e.g., isophorone diisocyanate)

-

Catalyst (e.g., dibutyltin dilaurate)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Nitrogen atmosphere

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the diol monomer in anhydrous DMF.

-

Add the diisocyanate to the solution in a stoichiometric ratio.

-

Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and stir for several hours until the desired molecular weight is achieved, monitoring the reaction progress by FTIR spectroscopy (disappearance of the NCO peak).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Filter and wash the polymer.

-

Dry the polymer in a vacuum oven.

Applications in Drug Delivery and Tissue Engineering

The biocompatibility and biodegradability of polymers derived from amino acids and amino alcohols make them excellent candidates for biomedical applications.

Drug Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in drug delivery. 9-Amino-1-nonanol can be incorporated into hydrogel structures, for example, through copolymerization with other monomers. The release of drugs from these hydrogels can be controlled by the degradation of the polymer matrix.

While specific drug release data for 9-amino-1-nonanol-based hydrogels is not available, the principles of drug release from biodegradable hydrogels are well-established. The release kinetics can often be described by models such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled mechanism.[7]

Experimental Protocol: In Vitro Drug Release Study from a Hydrogel

This protocol describes a general method to evaluate the in vitro release of a model drug from a hydrogel.

Materials:

-

Drug-loaded hydrogel

-

Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

-

Incubator or water bath at 37°C

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., in a dialysis bag or as a free-standing gel in a vial).

-

Incubate the system at 37°C with gentle agitation.

-

At predetermined time intervals, withdraw a sample of the release medium.

-

Replace the withdrawn volume with fresh PBS to maintain a constant volume.

-

Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.[8]

Tissue Engineering Scaffolds

Polymers derived from amino alcohols can be fabricated into porous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate of these scaffolds can be tailored to match the requirements of the target tissue. For instance, elastomeric poly(ester amide)s based on amino alcohols have been developed with a low Young's modulus and long degradation half-lives, making them suitable for soft tissue engineering.[9][10]

Biological Interactions and Signaling Pathways

Understanding the interaction of biomaterials with cells and tissues is crucial for their successful application. While specific studies on the cellular signaling pathways affected by materials derived from 9-amino-1-nonanol are not yet available, a conceptual framework can be proposed based on the known interactions of biomaterials with cells.

A biomaterial surface, upon implantation, is immediately coated with proteins from the surrounding biological fluids. Cells interact with this protein layer through surface receptors, such as integrins. This interaction can trigger a cascade of intracellular signaling events that influence cell behavior, including adhesion, proliferation, differentiation, and inflammation.

Caption: Conceptual workflow of a biomaterial interacting with a cell.

The diagram above illustrates a potential signaling cascade initiated by a biomaterial. The material's surface properties will dictate the composition of the adsorbed protein layer, which in turn determines the cellular response. For example, the activation of Focal Adhesion Kinase (FAK) upon integrin binding can initiate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular behavior. The specific cellular responses to a 9-amino-1-nonanol-based material would need to be determined through in vitro and in vivo studies.

Conclusion

9-Amino-1-nonanol represents a highly versatile and promising building block for the creation of novel biomaterials. Its bifunctional nature allows for the synthesis of a wide range of polymers, including polyamides and polyurethanes, with tunable properties. While specific quantitative data on materials derived directly from 9-amino-1-nonanol is still emerging, the broader class of amino acid and amino alcohol-based polymers has demonstrated significant potential for applications in drug delivery and tissue engineering. Future research should focus on the detailed characterization of 9-amino-1-nonanol-based materials to fully elucidate their structure-property relationships and to investigate their specific interactions with biological systems, including their influence on cellular signaling pathways. Such studies will be crucial for the rational design and successful translation of these advanced materials into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino alcohol-based degradable poly(ester amide) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Functionalized Nonanols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of functionalized nonanols. It is designed to assist researchers, scientists, and drug development professionals in understanding the synthesis, screening, and mechanisms of action of these promising compounds. This document details the antimicrobial, anticancer, and anti-inflammatory properties of various nonanol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Functionalized Nonanols

Nonanol, a nine-carbon straight-chain fatty alcohol, serves as a versatile scaffold for chemical modification. Functionalization of the hydroxyl group or the alkyl chain can lead to a diverse array of derivatives with a broad spectrum of biological activities. These modifications can alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. This guide explores the screening of these functionalized nonanols for their potential as therapeutic agents.

Data Presentation: Biological Activities of Functionalized Nonanols

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various functionalized nonanols.

Table 1: Antimicrobial Activity of Functionalized Nonanols

| Compound | Functionalization | Target Organism | Assay | Activity Metric | Value | Citation |

| 1-Nonanol | - | Staphylococcus aureus | Broth Dilution | MIC | 160 µg/mL | [1] |

| 1-Nonanol | - | Staphylococcus aureus | Broth Dilution | MBC | >160 µg/mL | [1] |

| Nonyl 3,4-dihydroxybenzoate | 3,4-dihydroxybenzoate ester | Trichophyton rubrum | Metabolic Activity | Reduction | ≥50% at 15.6 mg/L | |

| Nonyl 3,4-dihydroxybenzoate | 3,4-dihydroxybenzoate ester | Trichophyton mentagrophytes | Metabolic Activity | Reduction | ≥50% at 7.8 mg/L |

Table 2: Anticancer Activity of Functionalized Nonanols (Representative Data)

| Compound | Functionalization | Cancer Cell Line | Assay | Activity Metric | Value | Citation |

| Nonyl Gallate (Hypothetical) | Gallate Ester | HCT116 (Colon) | MTT Assay | IC50 | Data not available | |

| Nonyl Ferulate (Hypothetical) | Ferulate Ester | A549 (Lung) | MTT Assay | IC50 | Data not available |

Note: Specific IC50 values for nonyl gallate and nonyl ferulate were not found in the literature search. The table structure is provided as a template for future data.

Table 3: Anti-inflammatory Activity of Functionalized Nonanols

| Compound | Functionalization | Cell Line | Key Target/Pathway | Effect | Citation |

| Long-chain fatty alcohols (C24-C34) | - | RAW 264.7 Macrophages | iNOS, TNF-α, PGE2 | Inhibition of release | [2] |

| n-Propyl Gallate (analogue) | Gallate Ester | RAW 264.7 Macrophages | NF-κB, JNK | Down-regulation | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized nonanols and for key biological activity screening assays.

Synthesis of Functionalized Nonanols

Protocol 1: Synthesis of Nonyl Esters via Fischer Esterification

This protocol describes a general method for the synthesis of nonyl esters, such as nonyl gallate or nonyl ferulate, using Fischer esterification.[5][6]

Materials:

-

1-Nonanol

-